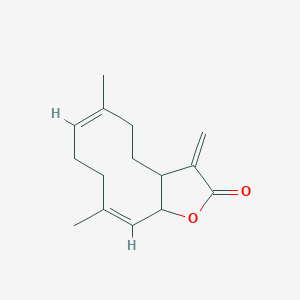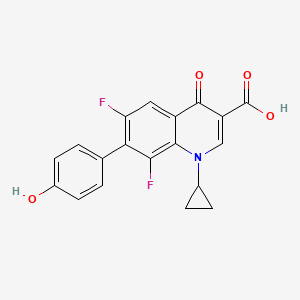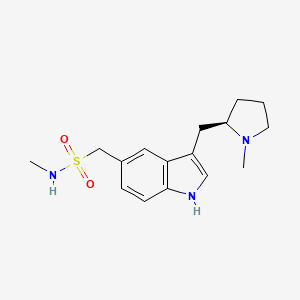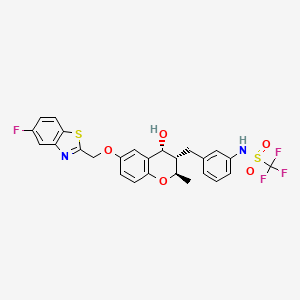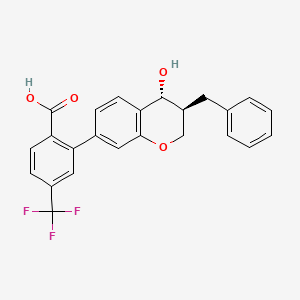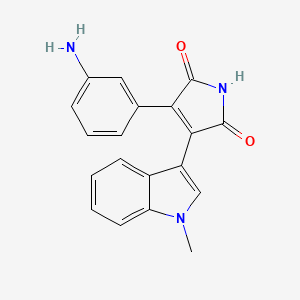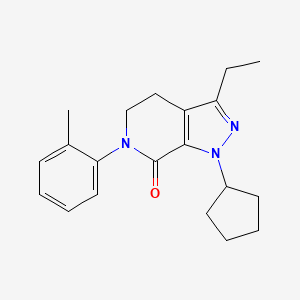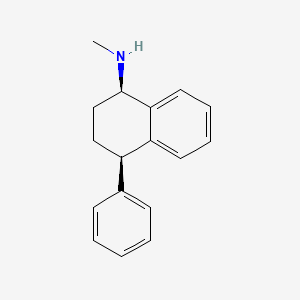
Cylindrin
Vue d'ensemble
Description
Cylindrin is a natural product that can be found in Diospyros nigra . It is a six-stranded antiparallel beta-barrel . The molecular formula of Cylindrin is C31H52O and it has a molecular weight of 440.74 .
Molecular Structure Analysis
Cylindrin is a six-stranded antiparallel beta barrel . It has been used as a template for modeling pores made from strands of amyloid proteins . The transition from cylindrin to steric “zipper” occurs only after the rupture of hydrogen bonds and the reassembly of the β-strands to adopt the “in-register” structure .
Applications De Recherche Scientifique
Amyloid Diseases and Cell Toxicity
- Comparative Modeling of Amyloid Pores: Cylindrin, derived from amyloidogenic strands of crystallin, is used as a template for modeling amyloid pores, which are hypothetical transmembrane structures associated with amyloid diseases. This research helps in understanding the role of amyloid oligomers in diseases like Alzheimer's. The study concluded that cylindrin structures are not a result of amyloidogenicity and do not conduct ions into cells, helping explain their cellular toxicity (Zulpo & Kotulska, 2015).
Erythrocyte Membrane Analysis
- Two-Dimensional Electrophoretic Analysis: Cylindrin, found in human erythrocyte (red blood cell) membranes, was analyzed using electrophoresis. This study helps in understanding the complex composition of cylindrin and its role in erythrocyte membrane permeability disorders (Lande, Thiemann, Fisher, & Mentzer, 1984).
Structural Insights into Amyloid Oligomers
- Atomic View of a Toxic Amyloid Small Oligomer: Research showed that a segment of the αB crystalline protein forms cylindrin, a stable oligomer. This study is crucial for understanding the structure of amyloid oligomers, which are implicated in several amyloid diseases, providing a model for these elusive structures (Laganowsky et al., 2012).
Botanical Research
- Triterpene Methyl Ethers from Palmae Epicuticular Waxes: The isolation of cylindrin from Palmae leaf epicuticular waxes presents insights into the chemical composition of plant waxes, contributing to botanical and biochemical research (García et al., 1995).
Fibril-Barrel Transitions in Amyloids
- Fibril-Barrel Transitions in Cylindrin Amyloids: This study introduces the Replica-Exchange-with-Tunneling simulation technique for understanding the conversion between different amyloid structures. It provides insights into the mechanisms of formation and transition between cylindrin assemblies, crucial for understanding amyloid diseases (Zhang, Xi, Hansmann, & Wei, 2017).
Mécanisme D'action
The mechanism of action of Cylindrin is not fully understood. It is known to induce cell toxicity, but the exact pathway is still unknown . A study suggests that Cylindrin could alleviate renal fibrosis by attenuating M2 macrophage polarization through inhibition of the PI3K/AKT pathway via downregulation of LXR-α .
Orientations Futures
Future studies could focus on elucidating the exact synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties of Cylindrin. Additionally, more research is needed to understand the safety and hazards associated with Cylindrin. The potential use of Cylindrin in treating diseases such as renal fibrosis could also be a promising area for future research .
Propriétés
IUPAC Name |
(3S,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-9-methoxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H52O/c1-20(2)21-10-13-25-29(21,6)18-19-30(7)23-11-12-24-27(3,4)26(32-9)15-16-28(24,5)22(23)14-17-31(25,30)8/h14,20-21,23-26H,10-13,15-19H2,1-9H3/t21-,23+,24-,25-,26-,28+,29-,30-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNPHCMRIQYRFU-UWAWSDATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)OC)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@H]2[C@]1(CC[C@@]3([C@@]2(CC=C4[C@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H52O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939172 | |
| Record name | 9-Methoxy-3a,5a,8,8,11a,13a-hexamethyl-3-(propan-2-yl)-2,3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cylindrin | |
CAS RN |
17904-55-1 | |
| Record name | Cylindrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017904551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Methoxy-3a,5a,8,8,11a,13a-hexamethyl-3-(propan-2-yl)-2,3,3a,4,5,5a,5b,6,7,7a,8,9,10,11,11a,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



